
3,3'-Sulfonylbis(5-bromo-6-hydroxybenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) is a chemical compound with the molecular formula C14H8Br2O8S It is characterized by the presence of bromine, hydroxyl, and sulfonyl groups attached to a benzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) typically involves the reaction of 5-bromo-6-hydroxybenzoic acid with a sulfonylating agent. One common method is the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxybenzoic acid derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl and bromine groups can form strong interactions with various molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxybenzoic acid: A precursor in the synthesis of 3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid).
3-Bromo-4-hydroxybenzoic acid: Another brominated hydroxybenzoic acid with different substitution patterns.
Uniqueness
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) is unique due to the presence of both sulfonyl and bromine groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
62919-42-0 |
|---|---|
Molecular Formula |
C14H8Br2O8S |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
3-bromo-5-(3-bromo-5-carboxy-4-hydroxyphenyl)sulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H8Br2O8S/c15-9-3-5(1-7(11(9)17)13(19)20)25(23,24)6-2-8(14(21)22)12(18)10(16)4-6/h1-4,17-18H,(H,19,20)(H,21,22) |
InChI Key |
TVTIOYVWNPTDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


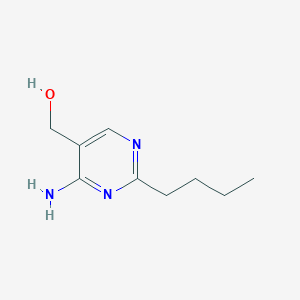
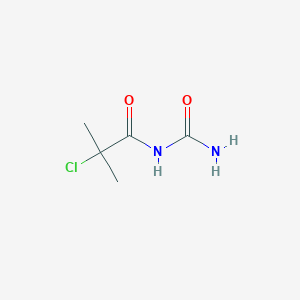
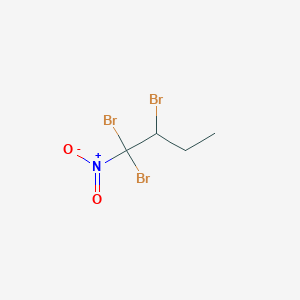
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
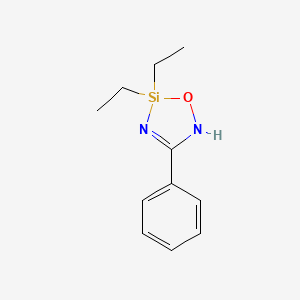

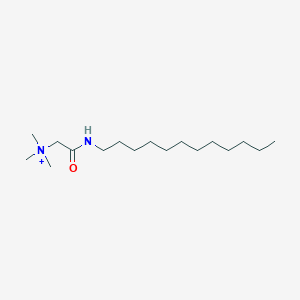
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)

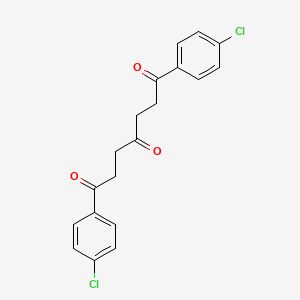

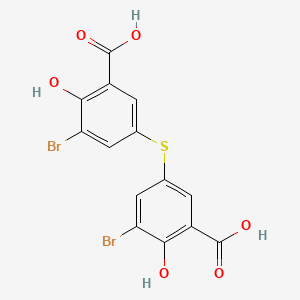
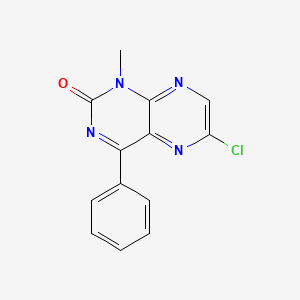
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
